5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogen-rich heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Key structural features include:
- Bromine at position 5.
- Iodine at positions 2 and 3.
- Phenylsulfonyl group at position 1.
The phenylsulfonyl moiety enhances stability and modulates electronic properties, while the halogen substituents (Br, I) enable cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2,3-diiodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrI2N2O2S/c14-8-6-10-11(15)12(16)18(13(10)17-7-8)21(19,20)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZHUXOZVERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrI2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach is to start with the bromination of a suitable pyridine derivative, followed by iodination and subsequent introduction of the phenylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to reduce the phenylsulfonyl group.
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups, such as alkyl or aryl groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate the interactions of biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
Reactivity: The diiodo configuration in the target compound enables sequential cross-coupling reactions (e.g., Suzuki, Stille), outperforming mono-halogenated analogs .
Stability : The phenylsulfonyl group enhances stability against oxidation and nucleophilic attack, critical for storage and handling .
Synthetic Utility : The compound’s halogen diversity allows modular synthesis of complex derivatives, a advantage over nitro- or aldehyde-substituted analogs .
Biological Activity
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C13H7BrI2N2O2S
- Molecular Weight : 588.98 g/mol
- CAS Number : 1211588-96-3
This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several synthetic strategies that allow for the introduction of various substituents on the pyridine ring. The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance, the presence of halogens and sulfonyl groups enhances solubility and bioactivity.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit broad-spectrum antiviral activity. In particular, compounds based on this scaffold have shown efficacy against various viruses by inhibiting key viral proteins. The antiviral activity is often assessed through in vitro assays where the compounds are tested against viral strains to determine their IC50 values.
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| This compound | TBD | AAK1 kinase | Antiviral |
| Other derivatives | Varies | Various viral proteins | Broad-spectrum antiviral |
Inhibition of Phosphodiesterases (PDEs)
Another significant area of research focuses on the inhibition of phosphodiesterases (PDEs). Compounds derived from the pyrrolo[2,3-b]pyridine framework have been evaluated for their ability to inhibit PDE4B, which plays a crucial role in inflammatory processes. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α.
Case Studies
- PDE4B Inhibition : A study reported that certain derivatives exhibited potent inhibitory activity against PDE4B with IC50 values as low as 0.8 µM. These compounds also demonstrated selectivity over other PDE isoforms, suggesting their potential for treating inflammatory diseases without significant side effects associated with non-selective inhibitors .
- Antiviral Efficacy : In a recent screening for antiviral agents, several pyrrolo[2,3-b]pyridine derivatives were tested against dengue virus models. The results indicated that these compounds could effectively reduce viral loads in infected cells at submicromolar concentrations, highlighting their therapeutic potential in viral infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
